![molecular formula C20H17BrO6 B2528651 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate CAS No. 384795-07-7](/img/structure/B2528651.png)
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate
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Overview
Description
The compound is a derivative of benzo[b]furan, which is a heterocyclic compound. It has several functional groups including an ethoxycarbonyl group, a methoxy group, and a bromine atom. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by its functional groups. The presence of the bromine atom could potentially make the compound more reactive. The ethoxycarbonyl and methoxy groups could also influence the compound’s polarity and solubility .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions such as protodeboronation .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically distinct fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. The compound’s boron moiety makes it a valuable reagent in SM coupling reactions .
Protodeboronation Reactions
Protodeboronation reactions involve the removal of a boron group from an organic molecule. While alkyl boronic esters are commonly used, protodeboronation is less explored. The compound’s boronic ester functionality could find applications in catalytic protodeboronation of alkyl boronic esters, expanding the toolbox for synthetic chemists .
Antimicrobial Agents
Benzofuran derivatives exhibit diverse biological activities, including antimicrobial properties. The unique structural features of our compound make it an attractive scaffold for designing efficient antimicrobial agents. Researchers are exploring its potential as a lead compound for novel antibiotics or antifungal drugs .
Mechanism of Action
Target of action
Many compounds containing the benzo[b]furan moiety are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action of a compound depends on its specific targets. For example, some compounds might inhibit enzyme activity, while others might activate or block receptors
Biochemical pathways
Compounds can affect various biochemical pathways depending on their targets. For example, they might influence signal transduction pathways, metabolic pathways, or gene expression
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability and pharmacokinetics. These properties depend on various factors, including the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present
Result of action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. These effects might include changes in cell function, cell death, or alterations in the levels of specific molecules
Action environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors might include temperature, pH, the presence of other molecules, and the characteristics of the biological system in which the compound is present
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-14(21)17(9-13(16)18)27-19(22)12-7-5-6-8-15(12)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDEAGDBNQGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate |
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